molecular formula C24H19N5O3 B14112454 N-(3-methoxyphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide

N-(3-methoxyphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide

Cat. No.: B14112454
M. Wt: 425.4 g/mol
InChI Key: XWBXCHOMYAFGQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Methoxyphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a pyrazolo-triazine derivative characterized by a naphthalene moiety and a 3-methoxyphenyl acetamide side chain.

Properties

Molecular Formula

C24H19N5O3

Molecular Weight

425.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-(2-naphthalen-1-yl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide

InChI

InChI=1S/C24H19N5O3/c1-32-18-9-5-8-17(12-18)26-23(30)14-28-24(31)22-13-21(27-29(22)15-25-28)20-11-4-7-16-6-2-3-10-19(16)20/h2-13,15H,14H2,1H3,(H,26,30)

InChI Key

XWBXCHOMYAFGQT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazolotriazine core: This can be achieved through the cyclization of appropriate hydrazine and nitrile precursors under acidic or basic conditions.

    Introduction of the naphthalen-1-yl group: This step may involve a coupling reaction using reagents like naphthalene derivatives and suitable catalysts.

    Attachment of the 3-methoxyphenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Substituent (R1) Acetamide Side Chain (R2) Molecular Weight (g/mol) Key Features
Target Compound Naphthalen-1-yl N-(3-Methoxyphenyl) ~464* Bulky naphthalene for π-π interactions; methoxy enhances electron density.
2-[2-(4-Bromophenyl)-4-oxo...-N-(3-methoxybenzyl)acetamide 4-Bromophenyl N-(3-Methoxybenzyl) 468.31 Bromine increases molecular weight; benzyl group adds hydrophobicity.
2-[2-(4-Fluorophenyl)-4-oxo...-N-(2-furylmethyl)acetamide 4-Fluorophenyl N-(2-Furylmethyl) ~406† Fluorine improves metabolic stability; furyl introduces heterocyclic polarity.
N-[(2,3-Dimethoxyphenyl)methyl]-2-[2-(naphthalen-1-yl)-4-oxo...acetamide Naphthalen-1-yl N-(2,3-Dimethoxybenzyl) 469.49 Dual methoxy groups increase steric hindrance and electron donation.
N-(4-Chlorobenzyl)-2-[2-(4-methoxyphenyl)-4-oxo...acetamide 4-Methoxyphenyl N-(4-Chlorobenzyl) ~466‡ Chlorine (electron-withdrawing) vs. methoxy (electron-donating) effects.

*Estimated based on molecular formula; †Calculated from C21H18FN5O3; ‡Calculated from C23H20ClN5O3.

Substituent Effects on Physicochemical Properties

  • Naphthalene vs.
  • Methoxy Positioning : The 3-methoxy group on the phenyl ring (target) may offer better steric compatibility with binding sites than 2,3-dimethoxy derivatives (), which could hinder interactions due to bulk .
  • Halogen vs.

Biological Activity

N-(3-methoxyphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, synthesis pathways, and relevant case studies.

Molecular Characteristics

PropertyValue
Molecular FormulaC20H18N4O2
Molecular Weight350.39 g/mol
IUPAC NameThis compound

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential as an anticancer agent and its interactions with various biological targets.

Research indicates that compounds within the pyrazolo[1,5-d][1,2,4]triazin family exhibit significant anticancer properties. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : These compounds can inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : They may interact with cellular receptors such as kinases and G-protein coupled receptors (GPCRs), altering signaling pathways crucial for tumor growth and survival.

For instance, studies have shown that pyrazolo[1,5-d][1,2,4]triazines can inhibit cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation .

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds. Here are notable findings relevant to this compound:

Anticancer Activity

A study focusing on pyrazolo[1,5-a]pyrimidine derivatives demonstrated their ability to induce apoptosis in various cancer cell lines through the modulation of apoptotic pathways . The IC50 values for related compounds against breast cancer cell lines (e.g., MDA-MB231) were reported to be in the range of 10–50 μM.

Enzymatic Inhibition

Research highlighted that certain derivatives exhibited inhibitory activity against enzymes like topoisomerase II and protein kinases. For instance, a derivative showed an IC50 value of 27.66 μM against the MDA-MB231 cell line . This suggests that this compound may also possess similar inhibitory characteristics.

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Pyrazolo[1,5-d][1,2,4]triazine Core : Utilizing cyclization reactions involving naphthalene derivatives.
  • Acetamide Formation : The final step involves acetamide formation through acylation reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.